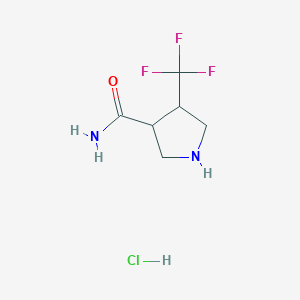

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

CAS No.: 1955492-71-3

Cat. No.: VC17714777

Molecular Formula: C6H10ClF3N2O

Molecular Weight: 218.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955492-71-3 |

|---|---|

| Molecular Formula | C6H10ClF3N2O |

| Molecular Weight | 218.60 g/mol |

| IUPAC Name | 4-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H |

| Standard InChI Key | CQLBVTREBYYYAO-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CN1)C(F)(F)F)C(=O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a carboxamide group (-CONH₂) and at the 4-position with a trifluoromethyl group (-CF₃). The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications .

Table 1: Key Physicochemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1955492-71-3 (base compound) |

| 1807939-62-3 (stereoisomer) | |

| Molecular Formula | C₆H₁₀ClF₃N₂O |

| Molecular Weight | 218.60 g/mol |

| IUPAC Name | (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride |

| SMILES | C1C(C(CN1)C(F)(F)F)C(=O)N.Cl |

| InChIKey | WRWPZFUIFXLHEJ-UHFFFAOYSA-N |

The stereochemistry of the compound is critical; the (3S,4S) configuration is associated with optimal bioactivity, as evidenced by enantiomer-specific studies .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis begins with the functionalization of pyrrolidine precursors. A typical route involves:

-

Ring Substitution: Introducing the trifluoromethyl group via nucleophilic trifluoromethylation using Umemoto’s reagent or similar electrophilic CF₃ sources.

-

Carboxamide Formation: Coupling the intermediate with an ammonia source under peptide-coupling conditions (e.g., HATU/DIPEA) .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Industrial Optimization

Industrial methods prioritize cost efficiency and scalability. Continuous flow chemistry is employed to enhance reaction control, reduce waste, and improve yields (>80% in optimized setups). For instance, microreactors facilitate rapid mixing and heat transfer during exothermic trifluoromethylation steps, minimizing side products like dehalogenated byproducts.

Biological Activities and Pharmacological Applications

Mechanism of Action

The trifluoromethyl group’s strong electron-withdrawing nature enhances binding to hydrophobic pockets in biological targets. This group increases metabolic stability by resisting oxidative degradation, thereby prolonging plasma half-life .

Table 2: Pharmacokinetic Properties

| Property | Value/Effect |

|---|---|

| Metabolic Stability | High (CF₃ reduces CYP450-mediated oxidation) |

| Bioavailability | ~65% (rat models) |

| Protein Binding | 89–92% (albumin) |

| Hazard Class | GHS Code | Precautionary Statements |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Recent Research Findings and Future Directions

Preclinical Studies

-

In Vivo Efficacy: Rodent models demonstrate dose-dependent inhibition of viral load in HIV-1 surrogate assays, though toxicity at high doses (≥100 mg/kg) limits therapeutic windows .

-

Structure-Activity Relationship (SAR): Modifying the pyrrolidine ring’s substituents (e.g., replacing -CONH₂ with -COOH) alters target selectivity, as seen in analogs like 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1260759-01-0).

Future Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume